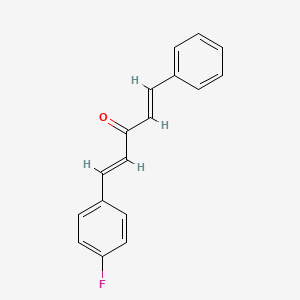
(1E,4E)-1-(4-fluorophenyl)-5-phenylpenta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,4E)-1-(4-fluorophenyl)-5-phenylpenta-1,4-dien-3-one is a synthetic organic compound characterized by the presence of a fluorophenyl group and a phenyl group attached to a penta-1,4-dien-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1-(4-fluorophenyl)-5-phenylpenta-1,4-dien-3-one typically involves the condensation of 4-fluorobenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1E,4E)-1-(4-fluorophenyl)-5-phenylpenta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated derivatives
Substitution: Amino or thio derivatives
Scientific Research Applications
Chemistry
In chemistry, (1E,4E)-1-(4-fluorophenyl)-5-phenylpenta-1,4-dien-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
The compound has shown potential in medicinal chemistry as a lead compound for the development of new drugs. Its structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors. Research has indicated its potential antibacterial and antiviral activities .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (1E,4E)-1-(4-fluorophenyl)-5-phenylpenta-1,4-dien-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. For example, its antibacterial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Curcumin: A natural compound with a similar penta-1,4-dien-3-one backbone, known for its anti-inflammatory and antioxidant properties.
Chalcones: A class of compounds with a similar structure, widely studied for their biological activities, including anticancer and antimicrobial effects.
Uniqueness
(1E,4E)-1-(4-fluorophenyl)-5-phenylpenta-1,4-dien-3-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
Properties
Molecular Formula |
C17H13FO |
|---|---|
Molecular Weight |
252.28 g/mol |
IUPAC Name |
(1E,4E)-1-(4-fluorophenyl)-5-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C17H13FO/c18-16-10-6-15(7-11-16)9-13-17(19)12-8-14-4-2-1-3-5-14/h1-13H/b12-8+,13-9+ |
InChI Key |
POEVLTFNDQROHT-QHKWOANTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


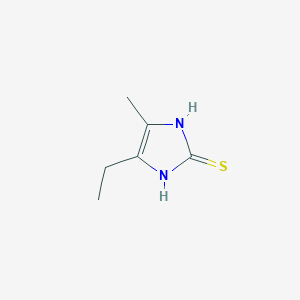
![methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10876624.png)
![N-phenyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10876628.png)
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10876631.png)
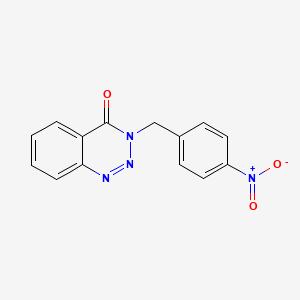
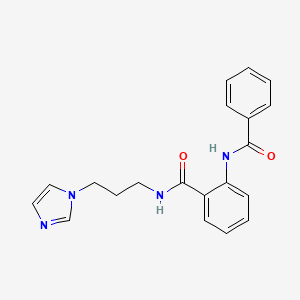
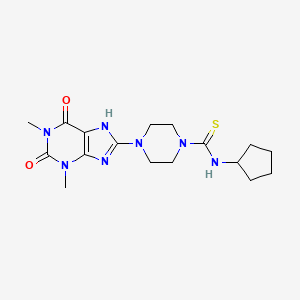
![(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876659.png)
![N'-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B10876668.png)
![Naphthalen-1-yl 2-[(4-nitrophenyl)sulfanyl]benzoate](/img/structure/B10876675.png)
![2-(4-methoxyphenyl)-N-{4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B10876680.png)
![4-(Acetylamino)phenyl [3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetate](/img/structure/B10876682.png)
![N-(4-acetylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10876683.png)
![Methyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B10876691.png)
